![molecular formula C16H13ClN2O7S B5157222 [4-[Acetyl-(3-nitrophenyl)sulfonylamino]-2-chlorophenyl] acetate](/img/structure/B5157222.png)
[4-[Acetyl-(3-nitrophenyl)sulfonylamino]-2-chlorophenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[Acetyl-(3-nitrophenyl)sulfonylamino]-2-chlorophenyl] acetate: is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including an acetyl group, a nitrophenyl group, a sulfonylamino group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[Acetyl-(3-nitrophenyl)sulfonylamino]-2-chlorophenyl] acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-[Acetyl-(3-nitrophenyl)sulfonylamino]-2-chlorophenyl] acetate: undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetyl group can be hydrolyzed to a hydroxyl group using acidic or basic hydrolysis.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chlorine atom can yield various substituted derivatives.
Scientific Research Applications
[4-[Acetyl-(3-nitrophenyl)sulfonylamino]-2-chlorophenyl] acetate: has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-[Acetyl-(3-nitrophenyl)sulfonylamino]-2-chlorophenyl] acetate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
[4-[Acetyl-(3-nitrophenyl)sulfonylamino]-2-chlorophenyl] acetate: can be compared with other similar compounds, such as:
Sulfonamide-based Indole Analogs: These compounds also contain sulfonyl groups and exhibit various biological activities.
Benzenesulfonamide Derivatives: Known for their anticancer and antimicrobial properties.
Piperidine Derivatives: Widely used in medicinal chemistry for drug development.
The uniqueness of This compound
Properties
IUPAC Name |
[4-[acetyl-(3-nitrophenyl)sulfonylamino]-2-chlorophenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O7S/c1-10(20)18(12-6-7-16(15(17)9-12)26-11(2)21)27(24,25)14-5-3-4-13(8-14)19(22)23/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJOZJFUXXTCCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC(=C(C=C1)OC(=O)C)Cl)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
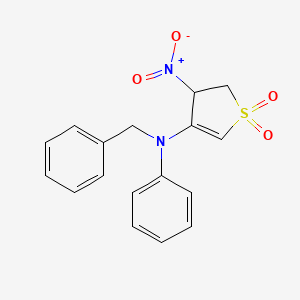
![2-[4-(2,2-Diphenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B5157150.png)
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5157151.png)
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B5157159.png)
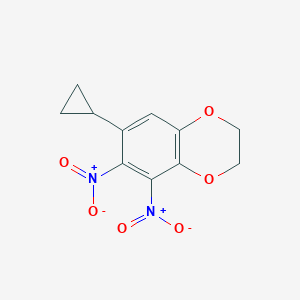
![2-[(2,6-dimethylmorpholin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B5157169.png)
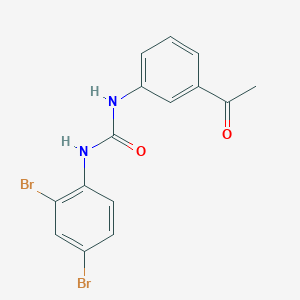
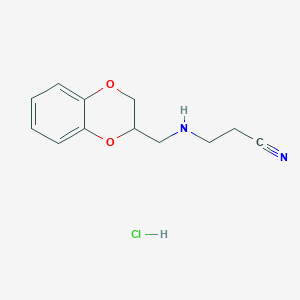
![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5157179.png)
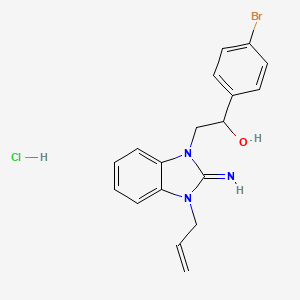
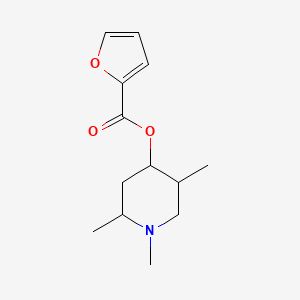
![ethyl {[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5157202.png)
![N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE](/img/structure/B5157214.png)
![2-[5-(1,3-benzodioxol-5-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5157220.png)
